molecular formula C14H23ClN2O2S B1421169 (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride CAS No. 1185302-39-9

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

Cat. No. B1421169
M. Wt: 318.9 g/mol
InChI Key: LOCSZJGXVLOLTO-UHFFFAOYSA-N
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Description

The compound “(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Anticancer Potential

  • Propanamide Derivatives Synthesis : Derivatives of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride were synthesized and evaluated as potential anticancer agents. Compounds displayed promising anticancer activities, particularly compounds 6h, 6j, and 6e, which showed strong anticancer properties relative to the reference drug doxorubicin (Rehman et al., 2018).

Antimicrobial Applications

  • Antimicrobial Activity Against Pathogens : Piperidine derivatives were synthesized and showed significant antimicrobial activities against bacterial and fungal pathogens, especially effective against tomato plant pathogens (Vinaya et al., 2009).
  • Antibacterial Potentials of Acetamide Derivatives : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

  • Potential Drug Candidates for Alzheimer's Disease : New N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease (Rehman et al., 2018).

Insecticidal Activities

  • α-Aminophosphonates Synthesis : Novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl were synthesized and displayed insecticidal activities against Plutella xylostella (Jiang et al., 2013).

Diabetes Treatment

  • Type II Diabetes Drug Candidates : S-substituted derivatives of 1,2,4-triazoles were synthesized and evaluated for their potential as drug candidates for type II diabetes. These derivatives were potent inhibitors of α-glucosidase, an enzyme relevant in diabetes treatment (Aziz ur-Rehman et al., 2018).

Future Directions

The future directions for research on “(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” are not specified in the search results. Given the importance of piperidine derivatives in the pharmaceutical industry , there may be potential for further exploration of this compound in drug design and synthesis.

properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16;/h2-5,13H,6-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSZJGXVLOLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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